

# Application Notes & Protocols: Propyl Myristate in Topical Drug Delivery Systems

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## Compound of Interest

Compound Name: *Propyl myristate*

Cat. No.: *B080233*

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## Introduction

**Propyl myristate** (PM), the ester of myristic acid and propanol, is a versatile and widely utilized excipient in the formulation of topical and transdermal drug delivery systems.[1] It is a non-greasy emollient, solvent, and effective penetration enhancer that improves the therapeutic efficacy of various active pharmaceutical ingredients (APIs).[1][2] Its primary functions in topical formulations are to enhance the skin feel, increase the solubility of lipophilic drugs, and facilitate their transport across the skin's primary barrier, the stratum corneum.[2][3][4] **Propyl myristate** is valued for its favorable safety profile, compatibility with a wide range of APIs and excipients, and its ability to create aesthetically pleasing formulations with a light, non-greasy texture.[3][5]

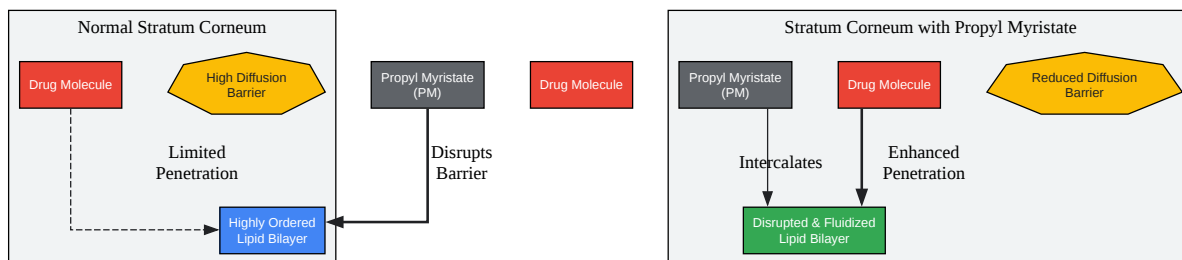
## Physicochemical Properties and Mechanism of Action

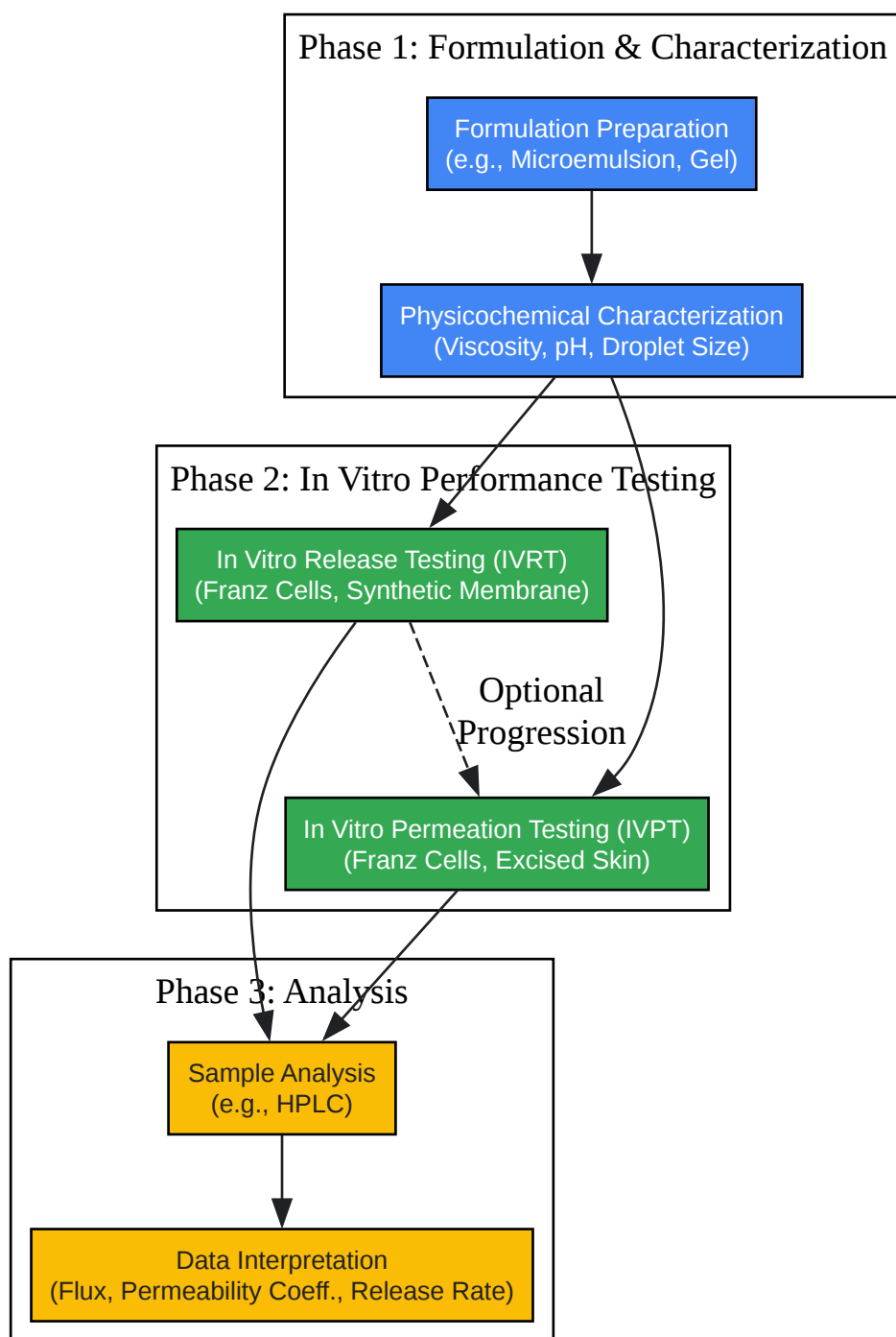
**Propyl myristate's** efficacy as a formulation excipient is rooted in its physicochemical properties. It is a clear, colorless, and practically odorless oily liquid with low viscosity, which allows for easy spreading on the skin.[3][4]

Table 1: Physicochemical Properties of **Propyl Myristate**

Property	Value/Description	Reference(s)
Chemical Name	Propyl tetradecanoate	[6]
Molecular Formula	C <sub>17</sub> H <sub>34</sub> O <sub>2</sub>	[4]
Molecular Weight	270.45 g/mol	[4]
Appearance	Colorless, low-viscosity liquid	[4]
Solubility	Hydrophobic, oil-soluble	[4]
Key Functions	Emollient, Solvent, Penetration Enhancer	[1][2]

The primary mechanism by which **propyl myristate** enhances skin penetration is through the disruption of the highly organized lipid structure of the stratum corneum.[3][5] It integrates into the lipid bilayers, increasing their fluidity and creating disordered regions.[5][7][8] This perturbation of the lipid matrix reduces the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and diffuse through the skin barrier more readily.[5][7][9]





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